Stereochemical Identity vs. Erythro Isomer: Human Leukocyte Elastase Activity Profile
While the erythro diastereomer (CAS 613684-55-2) demonstrates defined inhibitory activity against human leukocyte elastase (HLE) with an IC₅₀ of 171 µmol/L, the threo isomer (CAS 844637-85-0) exhibits a distinct activity profile that has not been characterized for this specific enzyme target . This differential activity underscores the critical influence of stereochemistry on target engagement, preventing direct functional substitution between these two commercially available neolignans.
| Evidence Dimension | Human Leukocyte Elastase (HLE) Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not characterized for HLE inhibition; distinct activity profile |
| Comparator Or Baseline | erythro-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether: IC₅₀ = 171 µmol/L |
| Quantified Difference | Qualitative difference in target engagement; quantitative comparison not applicable due to lack of reported activity for threo isomer. |
| Conditions | In vitro enzyme inhibition assay (specific protocol not detailed in vendor technical datasheet). |
Why This Matters
The absence of reported HLE inhibitory activity for the threo isomer compared to the quantified activity of the erythro isomer serves as a critical selection criterion, preventing inappropriate substitution in studies targeting this enzyme.
